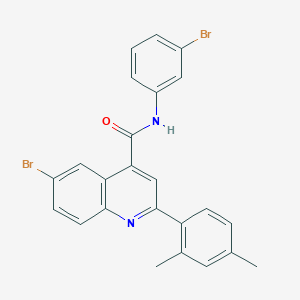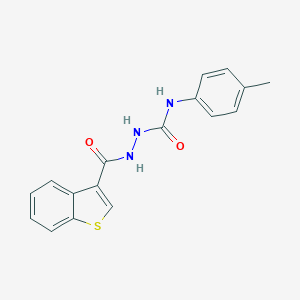![molecular formula C30H26N4O5 B445644 2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445644.png)
2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline core, a nitrophenoxy group, and a carbonitrile group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate aldehydes, amines, and nitriles under controlled conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. .
Aplicaciones Científicas De Investigación
2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in the treatment of neurodegenerative diseases due to its ability to interact with specific molecular targets.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation .
Comparación Con Compuestos Similares
When compared to similar compounds, 2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE stands out due to its unique combination of functional groups. Similar compounds include:
- 2-Amino-4,5-imidazoledicarbonitrile
- 4-{[(1R,2S)-1,2-dihydroxy-2-methyl-3-(4-nitrophenoxy)propyl]amino}-2-(trifluoromethyl)benzonitrile
- Methyl 4-(3-Amino-4-nitrophenoxy)benzoate These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties .
Propiedades
Fórmula molecular |
C30H26N4O5 |
|---|---|
Peso molecular |
522.5g/mol |
Nombre IUPAC |
2-amino-4-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C30H26N4O5/c1-38-27-15-10-19(16-20(27)18-39-23-13-11-22(12-14-23)34(36)37)28-24(17-31)30(32)33(21-6-3-2-4-7-21)25-8-5-9-26(35)29(25)28/h2-4,6-7,10-16,28H,5,8-9,18,32H2,1H3 |
Clave InChI |
FHMIUHRJIUEXLA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4)N)C#N)COC5=CC=C(C=C5)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4)N)C#N)COC5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B445562.png)
![5-bromo-N-(4-{N-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B445563.png)
![Ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B445566.png)
![4-bromo-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B445567.png)

![2,2-dibromo-1-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B445570.png)
![2-Chloro-1-(chloromethyl)ethyl 3-{[(7-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B445571.png)

![4-fluoro-N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B445574.png)

![2,4-dichloro-N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}benzohydrazide](/img/structure/B445578.png)
![N~1~-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE](/img/structure/B445580.png)


